N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions with various anilines . The synthesized compounds are then characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve condensation reactions . For example, the reaction of isothiocyanates with ortho-substituted anilines bearing N,N-, N,O-, and N,S-bis-nucleophiles, followed by an intramolecular, potassium periodate mediated oxidative cyclodesulfurization of the in situ generated monothioureas provides substituted 2-aminobenzazole derivatives .Physical And Chemical Properties Analysis
Most amides, which are similar compounds, are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass .Scientific Research Applications
Synthesis and Chemical Properties
Thiadiazole derivatives are synthesized through oxidative dimerization of thioamides, a process that has been explored for the efficient production of 1,2,4-thiadiazoles. For example, primary thioamides undergo oxidative dimerization to yield 3,5-disubstituted 1,2,4-thiadiazoles in excellent yields, highlighting a key synthetic route for thiadiazole derivatives (Yajima, Yamaguchi, & Mizuno, 2014). This process is catalyzed by Keggin-type phosphovanadomolybdic acids, demonstrating the synthetic versatility of thioamide compounds in generating thiadiazole structures.
Antimicrobial and Antifungal Applications
Thiadiazole derivatives have been evaluated for their potential antimicrobial and antifungal properties. For instance, novel 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives were synthesized and screened for antifungal activity, showcasing the role of thiadiazole compounds in developing new antifungal agents (Narayana et al., 2004).
Anticancer Research
The incorporation of thiadiazole moieties into compounds has also been explored for anticancer applications. A study on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising in vitro anticancer activity against various human cancer cell lines. This underscores the potential of thiadiazole derivatives in medicinal chemistry, particularly in the design of new anticancer drugs (Tiwari et al., 2017).
Safety And Hazards
Future Directions
Thiophene-based analogs, which are similar to the compound you mentioned, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
properties
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-7-3-4-9(5-8(7)2)11(19)14-12-15-16-13(22-12)21-6-10(18)17-20/h3-5,20H,6H2,1-2H3,(H,17,18)(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOGQLFTODBFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide |
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